molecular formula C22H16ClF3O6 B15028262 allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate

allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate

Cat. No.: B15028262
M. Wt: 468.8 g/mol
InChI Key: YDMXZOOHAJQSSO-UHFFFAOYSA-N
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Description

“3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” typically involves multiple steps:

    Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the prop-2-en-1-yl carbonate group: This can be done through a carbonate esterification reaction using prop-2-en-1-ol and a carbonate source like phosgene or a carbonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions might convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Quinones or hydroxy derivatives.

    Reduction products: Alcohols or amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Research into its effectiveness against various microbial strains.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for diseases such as cancer or inflammation.

Industry

    Polymer Synthesis: Use in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism by which “3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Antimicrobial Activity: It might disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(methyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate
  • 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(ethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate

Uniqueness

  • Trifluoromethyl Group : The presence of the trifluoromethyl group in “3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C22H16ClF3O6

Molecular Weight

468.8 g/mol

IUPAC Name

[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] prop-2-enyl carbonate

InChI

InChI=1S/C22H16ClF3O6/c1-4-7-29-21(28)31-13-5-6-15-16(10-13)32-20(22(24,25)26)19(18(15)27)30-14-8-11(2)17(23)12(3)9-14/h4-6,8-10H,1,7H2,2-3H3

InChI Key

YDMXZOOHAJQSSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F

Origin of Product

United States

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